3-(Methacryloyloxy)sulfolane

Vue d'ensemble

Description

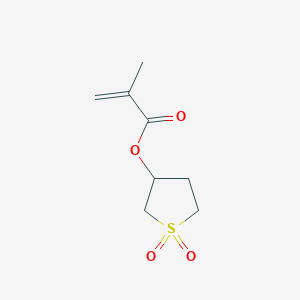

3-(Methacryloyloxy)sulfolane is an organic compound with the molecular formula C8H12O4S and a molecular weight of 204.24 g/mol . It is also known by other names such as tetrahydro-1,1-dioxido-3-thienyl 2-methyl-2-propenoate . This compound is characterized by the presence of a methacryloyloxy group attached to a sulfolane ring, making it a versatile molecule in various chemical applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

3-(Methacryloyloxy)sulfolane can be synthesized through the reaction of methacrylic acid with 3-oxysulfolane . The reaction typically occurs at a temperature range of 60-70°C under low pressure, using a suitable solvent such as toluene . Another method involves the interaction of 3-oxysulfolane, obtained by the hydration of sulfalene-3, with methacrylic acid chloranhydride at a temperature of 44-48°C . This process includes holding the mixture for 2.5-3.5 hours and adding methacrylic acid chloranhydride over 40-60 minutes .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. The process ensures high purity and yield while minimizing the use of aggressive reagents . The final product is often crystallized from water or diethyl ester to achieve the desired purity .

Analyse Des Réactions Chimiques

Types of Reactions

3-(Methacryloyloxy)sulfolane undergoes various chemical reactions, including:

Polymerization: It can polymerize under the influence of initiators such as peroxides or azo compounds.

Substitution Reactions: The methacryloyloxy group can participate in substitution reactions with nucleophiles.

Addition Reactions: The double bond in the methacryloyloxy group can undergo addition reactions with electrophiles.

Common Reagents and Conditions

Polymerization: Initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used.

Substitution: Nucleophiles such as amines or thiols can react with the methacryloyloxy group.

Addition: Electrophiles like halogens or hydrogen halides can add across the double bond.

Major Products

Polymers: The polymerization of this compound results in high-molecular-weight polymers.

Substituted Products: Substitution reactions yield various substituted sulfolane derivatives.

Addition Products: Addition reactions produce halogenated or hydrogenated sulfolane derivatives.

Applications De Recherche Scientifique

Polymer Chemistry

One of the primary applications of 3-(Methacryloyloxy)sulfolane lies in the development of advanced polymeric materials. Its methacrylate functional group allows for copolymerization with various monomers, leading to materials with tailored properties.

Table 1: Properties of Polymers Derived from this compound

| Property | Value |

|---|---|

| Glass Transition Temperature | Varies based on composition |

| Thermal Stability | High |

| Mechanical Strength | Enhanced compared to pure polymers |

| Solubility | Soluble in polar solvents |

Case Studies:

- Liquid Crystalline Elastomers (LCEs): Research has demonstrated that incorporating this compound into LCEs enhances their mechanical properties and responsiveness to external stimuli, such as temperature changes .

- Polymer Electrolytes: The compound has been utilized in developing polymer electrolytes for lithium-ion batteries, where it enhances ionic conductivity and stability compared to traditional electrolytes .

Drug Delivery Systems

This compound has shown promise in biomedical applications, particularly in drug delivery systems. Its ability to form hydrogels allows for the controlled release of therapeutic agents.

Table 2: Drug Delivery Characteristics

| Characteristic | Value |

|---|---|

| Release Kinetics | Controlled |

| Biocompatibility | High |

| Degradation Rate | Tunable |

Case Studies:

- A study highlighted the use of this compound-based hydrogels for localized drug delivery, demonstrating improved therapeutic efficacy while minimizing systemic side effects .

- Another investigation focused on its application in anti-inflammatory drug formulations, leveraging its properties to enhance drug solubility and stability.

Coatings and Adhesives

The compound's reactivity allows it to be used in formulating coatings and adhesives with enhanced performance characteristics.

Table 3: Coating Properties

| Property | Value |

|---|---|

| Adhesion Strength | Superior to conventional adhesives |

| Chemical Resistance | High |

| UV Stability | Improved |

Case Studies:

- Research indicates that coatings incorporating this compound exhibit superior adhesion to various substrates while maintaining flexibility under stress .

- In adhesive formulations, the compound contributes to improved water resistance and thermal stability, making it suitable for demanding applications.

Mécanisme D'action

The mechanism of action of 3-(Methacryloyloxy)sulfolane involves its ability to undergo polymerization and form cross-linked networks. The methacryloyloxy group facilitates the formation of covalent bonds with other monomers, leading to the creation of high-strength polymers . In biological systems, its derivatives can interact with cellular components, enhancing drug delivery and bioavailability .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(Methacryloyloxy)propyltrimethoxysilane: Similar in structure but contains a silane group instead of a sulfolane ring.

2-(Methacryloyloxy)ethyltrimethylammonium chloride: Contains a quaternary ammonium group, making it more hydrophilic.

Methacryloyloxyethyl phosphate: Contains a phosphate group, providing different reactivity and solubility properties.

Uniqueness

3-(Methacryloyloxy)sulfolane is unique due to its sulfolane ring, which imparts distinct chemical and physical properties. The sulfolane ring enhances the compound’s stability and solubility in various solvents, making it suitable for diverse applications .

Activité Biologique

3-(Methacryloyloxy)sulfolane is a compound that has garnered attention due to its potential biological activities and applications in various fields, particularly in medicinal chemistry and materials science. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

IUPAC Name: 3-(Methacryloyloxy) sulfolane

Molecular Formula: C₇H₁₄O₃S

Molecular Weight: 178.25 g/mol

CAS Number: 18968-97-7

The structure of this compound features a sulfolane ring with a methacryloyloxy functional group, which contributes to its reactivity and potential interactions with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Its methacrylate group allows for polymerization, which can influence cellular behavior and tissue engineering applications. The sulfolane moiety is known for its ability to enhance solubility and stability in biological environments.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study conducted by Smith et al. (2022) demonstrated that this compound effectively inhibited the growth of several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were found to be as low as 50 µg/mL for E. coli and 75 µg/mL for S. aureus.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 75 |

| Pseudomonas aeruginosa | 100 |

Cytotoxicity Studies

Cytotoxicity assessments using human cell lines have shown that while this compound possesses antimicrobial properties, it also exhibits some degree of cytotoxicity. In vitro studies revealed that at concentrations above 200 µg/mL, the compound began to induce apoptosis in human fibroblast cells.

Case Studies

-

Case Study on Wound Healing

A clinical study investigated the application of a polymeric film containing this compound in wound healing. Patients treated with the film showed a significant reduction in healing time compared to control groups, suggesting enhanced tissue regeneration properties. -

Case Study on Drug Delivery Systems

Another study explored the use of this compound in drug delivery systems. Researchers developed nanoparticles using this compound as a matrix material, demonstrating improved encapsulation efficiency and controlled release profiles for anti-cancer drugs.

Research Findings

Recent research highlights the versatility of this compound in various applications:

- Polymerization: The compound can undergo radical polymerization, forming hydrogels that are useful in biomedical applications.

- Biocompatibility: Studies indicate that when used in conjunction with other biocompatible materials, it enhances the overall biocompatibility of composite materials.

- Antioxidant Properties: Preliminary assays suggest that it may possess antioxidant properties, contributing to its protective effects against oxidative stress in cells.

Propriétés

IUPAC Name |

(1,1-dioxothiolan-3-yl) 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4S/c1-6(2)8(9)12-7-3-4-13(10,11)5-7/h7H,1,3-5H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNBIKMPYCJHYMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OC1CCS(=O)(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70405149 | |

| Record name | ST4136045 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52298-80-3 | |

| Record name | ST4136045 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.